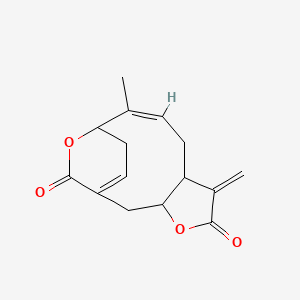
L-Phenylalanine, L-phenylalanylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanine, L-phenylalanylglycyl- is a compound that combines L-phenylalanine and glycyl. L-phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and neurotransmitters. It is a precursor for tyrosine, dopamine, norepinephrine, and epinephrine Glycyl is a dipeptide consisting of glycine, the simplest amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-phenylalanylglycyl- typically involves the coupling of L-phenylalanine with glycine. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a coupling agent like N-hydroxysuccinimide . The reaction is usually carried out in an organic solvent such as dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-phenylalanine often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce L-phenylalanine by manipulating metabolic pathways . The produced L-phenylalanine can then be isolated and purified through crystallization and chromatography techniques.
化学反応の分析
Types of Reactions
L-Phenylalanine, L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield phenolic derivatives, while reduction of the carboxyl group can produce alcohols .
科学的研究の応用
L-Phenylalanine, L-phenylalanylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like depression and chronic pain.
Industry: Utilized in the production of food additives, pharmaceuticals, and cosmetics.
作用機序
The mechanism of action of L-Phenylalanine, L-phenylalanylglycyl- involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase . L-tyrosine is then further converted to neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters play critical roles in mood regulation, cognitive function, and stress response .
類似化合物との比較
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, used for its potential analgesic effects.
L-Tyrosine: A non-essential amino acid derived from L-phenylalanine, involved in the synthesis of catecholamines.
特性
CAS番号 |
87742-85-6 |
|---|---|
分子式 |
C20H23N3O4 |
分子量 |
369.4 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H23N3O4/c21-16(11-14-7-3-1-4-8-14)19(25)22-13-18(24)23-17(20(26)27)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,25)(H,23,24)(H,26,27)/t16-,17-/m0/s1 |
InChIキー |
NHCKESBLOMHIIE-IRXDYDNUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


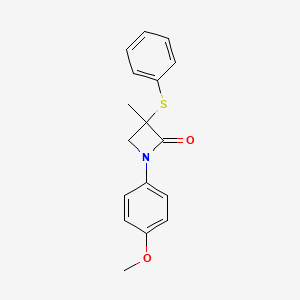
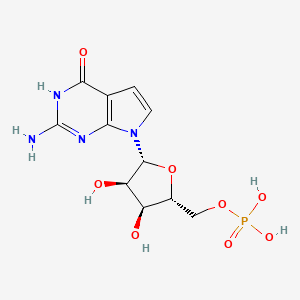

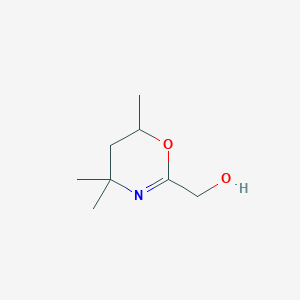
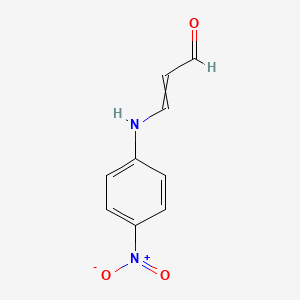

![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)

![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)

